molecular formula C11H16ClNO B1352966 2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide

2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide

Cat. No.: B1352966
M. Wt: 213.7 g/mol
InChI Key: FQGQJEGANZYIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide is a chemical compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol . It is characterized by the presence of a chloro group, a cyclohexene ring, and a cyclopropylacetamide moiety. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide typically involves the reaction of cyclohex-1-en-1-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclohexene ring can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate in solvents like dichloromethane or acetone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

Major Products

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro group and the cyclopropylacetamide moiety are thought to play crucial roles in its activity, potentially through covalent binding or non-covalent interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclohexyl-N-cyclopropylacetamide
  • 2-chloro-N-cyclohex-1-en-1-ylacetamide
  • N-cyclohex-1-en-1-yl-N-cyclopropylacetamide

Uniqueness

2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide is unique due to the presence of both a chloro group and a cyclopropylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

IUPAC Name

2-chloro-N-(cyclohexen-1-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C11H16ClNO/c12-8-11(14)13(10-6-7-10)9-4-2-1-3-5-9/h4,10H,1-3,5-8H2

InChI Key

FQGQJEGANZYIHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)N(C2CC2)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.